molecular formula C17H18ClN3O3 B155840 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133210-96-5

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B155840
CAS No.: 133210-96-5
M. Wt: 347.8 g/mol
InChI Key: CMKOKYODRILRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a high-purity chemical compound identified in pharmaceutical science as a key impurity and reference standard for the antibiotic Ciprofloxacin . With the CAS Registry Number 133210-96-5 , this compound is systematically used in analytical research and development, primarily for quality control and regulatory compliance. It serves as a critical chromatographic reference material (Ciprofloxacin Hydrochloride Impurity D) for the precise identification, quantification, and characterization of related substances in Ciprofloxacin Active Pharmaceutical Ingredient (API) batches, ensuring product safety and efficacy profiles meet stringent pharmacopeial standards (such as those set by USP, EP, and BP) . The compound is a quinoline derivative with the molecular formula C17H18ClN3O3 and a molecular weight of 347.80 g/mol . Its structure features a chlorinated quinoline core and a piperazinyl group, making it an analog of Ciprofloxacin and a valuable subject for studying structure-activity relationships and degradation pathways. To preserve its stability and purity, the material is typically supplied as an off-white to pale yellow solid and must be stored under specific conditions: refrigerated at 2-8°C, protected from moisture, and under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOKYODRILRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133210-96-5
Record name 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133210965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPG5846EWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Mode of Action

As a structural analog of Ciprofloxacin, this compound likely interacts with its targets in a similar manner. Fluoroquinolones bind to DNA gyrase and topoisomerase IV, inhibiting their DNA unwinding and supercoiling activities. This disrupts DNA replication and transcription, leading to bacterial cell death.

Biological Activity

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of ciprofloxacin, is a synthetic compound with significant biological activity. This compound is characterized by its structural similarity to ciprofloxacin, a widely used fluoroquinolone antibiotic. The following sections will detail the biological activities, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 347.80 g/mol
  • CAS Number : 133210-96-5
  • IUPAC Name : 7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid

The primary mechanism of action for compounds like 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and growth.

Antibacterial Activity

Research indicates that derivatives of ciprofloxacin exhibit potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound has shown effectiveness in inhibiting strains such as Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 - 2 µg/mL
S. aureus0.25 - 1 µg/mL
A. baumannii2 - 8 µg/mL

The compound's efficacy is attributed to its ability to penetrate bacterial cell walls effectively and bind to the target enzymes with high affinity.

Anticancer Activity

In addition to its antibacterial properties, studies have explored the potential anticancer effects of ciprofloxacin derivatives. For instance, research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells.

Case Study: Prostate Cancer

In vitro studies revealed that ciprofloxacin derivatives could inhibit prostate cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. Specifically, the compound was found to:

  • Induce significant growth inhibition in human prostate cancer cells.
  • Trigger apoptotic pathways leading to programmed cell death.

Immunomodulatory Effects

Recent findings suggest that ciprofloxacin derivatives may also possess immunomodulatory effects. They can influence immune responses by modulating cytokine production and enhancing the activity of immune cells.

Research Findings

Several studies have contributed to the understanding of the biological activity of 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline:

  • Antibacterial Efficacy : A study reported that this compound demonstrated lower MIC values compared to standard antibiotics against resistant strains of bacteria .
  • Anticancer Potential : Research highlighted its ability to suppress tumor growth in bladder cancer models, suggesting potential applications in cancer therapy .
  • Mechanistic Insights : Investigations into its mechanism revealed that it disrupts DNA synthesis in bacterial cells, leading to cell death .

Scientific Research Applications

Antibacterial Research

The primary application of this compound lies in its role as an impurity reference standard for the antibiotic Ciprofloxacin. Research indicates that understanding the impurities in antibiotic formulations is crucial for ensuring efficacy and safety.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial activity of various quinolone derivatives, including 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid. Results showed that certain modifications to the piperazine moiety could enhance antibacterial potency against resistant strains of bacteria, highlighting its potential as a lead compound for further development .
  • Stability Studies :
    • Research conducted on the stability of Ciprofloxacin formulations noted that the presence of this impurity could affect the degradation pathways of the active ingredient. This finding underscores the importance of monitoring such compounds during drug formulation processes .

Pharmacological Insights

The compound has been studied for its pharmacological properties, particularly its interaction with bacterial DNA gyrase and topoisomerase IV, which are critical targets for fluoroquinolone antibiotics.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits antibacterial properties, it also poses certain risks. For instance, it has been classified as harmful if swallowed and toxic to aquatic life with long-lasting effects . Understanding these toxicological profiles is essential for risk assessment in pharmaceutical applications.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized via nucleophilic substitution at the 7-chloro position of the quinoline core. A typical pathway involves:

  • Core Formation : Construction of the quinoline skeleton via the Skraup or Gould-Jacobs reaction.

  • Chlorination : Introduction of the chloro group at position 7 using reagents like PCl₅ or SOCl₂.

  • Piperazine Substitution : Displacement of the 7-chloro group with piperazine or its derivatives under reflux in polar aprotic solvents (e.g., DMSO) at 120–180°C .

Example Reaction :

7 Chloro intermediate+PiperazineDMSO 140 CTarget Compound+HCl\text{7 Chloro intermediate}+\text{Piperazine}\xrightarrow{\text{DMSO 140 C}}\text{Target Compound}+\text{HCl}

Reaction Optimization with Catalysts

Recent studies highlight the use of nanoporous isopolyoxomolybdate ({Mo₁₃₂}) as a green catalyst for efficient piperazine substitution. Key findings include :

Parameter Optimal Condition Yield
Catalyst Loading0.08 g per mmol substrate97%
SolventWater (reflux)97%
Temperature100°C97%
Reaction Time30 minutes97%

Advantages :

  • Reduced reaction time from >120 minutes (uncatalyzed) to 30 minutes.

  • Environmentally friendly : Water replaces toxic solvents like DMSO or DMF.

  • Reusability : The catalyst retains >90% activity after five cycles .

Substitution Reactions with Piperazine Derivatives

The compound undergoes further modifications at the piperazine nitrogen to enhance antibacterial activity. Common reactions include:

N-Alkylation

  • Reagents : Ethyl iodide, methyl bromide.

  • Conditions : Base (K₂CO₃), DMF, 60°C.

  • Example :

    Target Compound+CH CH IK CO 7 4 Ethylpiperazin 1 yl derivative\text{Target Compound}+\text{CH CH I}\xrightarrow{\text{K CO }}\text{7 4 Ethylpiperazin 1 yl derivative}

Acylation

  • Reagents : Acetic anhydride, benzoyl chloride.

  • Conditions : Room temperature, dichloromethane.

Biological Impact :

  • Ethyl substitution increases lipophilicity, improving Gram-negative bacterial penetration .

  • Methyl groups reduce cytotoxicity while retaining potency .

Comparative Reactivity in Solvent Systems

The choice of solvent significantly affects reaction efficiency :

Solvent Temperature (°C) Time (min) Yield (%)
DMSO14012045
Ethanol787058
Water (with {Mo₁₃₂})1003097

Key Insight : Polar solvents (water, ethanol) enhance nucleophilic displacement by stabilizing transition states.

Side Reactions and Byproduct Formation

  • Hydrolysis : Prolonged heating in aqueous media may cleave the cyclopropyl group.

  • Oxidation : The 4-oxo group can oxidize to a carboxylate under strong acidic conditions.

Mitigation Strategies :

  • Use inert atmospheres (N₂/Ar) during reflux.

  • Limit reaction times to ≤2 hours .

Comparison with Similar Compounds

Key Research Findings

Regulatory Significance: The target compound’s presence in ciprofloxacin formulations is restricted to ≤0.15% per ICH guidelines, underscoring its classification as a genotoxic impurity .

Structural-Activity Relationship (SAR) :

  • Chlorine vs. Fluorine : The 7-Cl substituent in the target compound reduces antibacterial efficacy compared to ciprofloxacin’s 6-F, which is critical for DNA gyrase inhibition .
  • Piperazine Modifications : Derivatives like ND-7 and CD-9 demonstrate that bulkier piperazine substituents can alter pharmacokinetics without compromising activity .

Analytical Methods : HPLC and NMR are standard for quantifying the target compound and related impurities in ciprofloxacin batches .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves cyclopropanation of the quinolone core, followed by introduction of the piperazinyl group at position 6 via nucleophilic substitution. Key steps include:

  • Cyclopropylation : Use of cyclopropylamine under basic conditions (e.g., K₂CO₃) to form the 1-cyclopropyl substituent .
  • Piperazine substitution : Reaction with piperazine derivatives at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO. Fluorine at position 6 is often replaced by piperazine, with chlorine at position 7 retained for antibacterial activity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into its reactivity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planar quinoline cores with dihedral angles <5° between the carboxylic acid and piperazinyl groups. Key observations:

  • Hydrogen bonding : The carboxylic acid group forms intermolecular H-bonds (O–H···O, ~2.6 Å), stabilizing the crystal lattice .
  • Conformational flexibility : The piperazine ring adopts a chair conformation, enabling steric flexibility for target binding .
  • Implications : Planarity and H-bonding capacity correlate with DNA gyrase inhibition, a mechanism critical for antibacterial activity .

Q. What is the proposed mechanism of antibacterial action, and how does structural modification affect potency?

  • Methodology : The compound inhibits bacterial DNA gyrase by binding to the enzyme-DNA complex. Key structural determinants include:

  • Quinolone core : Essential for intercalation into DNA .
  • Piperazinyl group : Enhances solubility and penetration into Gram-negative bacteria .
  • Chlorine at position 7 : Increases affinity for gyrase compared to fluoro or amino substituents .
    • Validation : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus show 10–100x higher potency compared to des-chloro analogues .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in piperazine substitution reactions?

  • Methodology :

  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nucleophilic substitution efficiency by 20–30% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side products (e.g., N-oxide formation) .
  • In situ FT-IR monitoring : Tracks consumption of starting materials to optimize reaction termination .

Q. How to resolve contradictions in antibacterial activity data between structurally similar analogues?

  • Methodology :

  • Substituent effect analysis : Compare MICs of derivatives with varying substituents at positions 6 and 6. For example:
  • 7-Chloro vs. 7-fluoro : Chlorine enhances gyrase binding but reduces solubility, requiring formulation adjustments .
  • Piperazine vs. pyrrolidine : Piperazine derivatives show broader-spectrum activity due to improved membrane permeability .
  • Molecular docking : Simulations (e.g., AutoDock Vina) correlate steric bulk at position 1 (cyclopropyl vs. ethyl) with binding energy differences (−8.2 kcal/mol vs. −7.5 kcal/mol) .

Q. What computational strategies are effective in predicting metabolic stability of this compound?

  • Methodology :

  • DFT calculations : Predict oxidation sites (e.g., piperazine N-oxidation) using HOMO/LUMO energy gaps .
  • Machine learning models : Train on datasets of quinolone half-lives to identify structural descriptors (e.g., logP, polar surface area) linked to CYP450 metabolism .
  • In vitro validation : Microsomal stability assays (human liver microsomes) confirm predictions, with <10% degradation after 1 hour for cyclopropyl derivatives .

Q. How to analyze and mitigate impurities identified during synthesis?

  • Methodology :

  • HPLC-MS profiling : Detect impurities like des-chloro (m/z 315.2) and ethylenediamine adducts (m/z 372.3) .
  • Process optimization : Adjust pH during piperazine substitution (pH 8–9) to minimize formation of ethylenediamine byproducts .
  • Crystallization control : Slow cooling rates (<1°C/min) reduce inclusion of dimeric impurities .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Parallel synthesis : Generate a library of analogues with systematic substituent variations (e.g., position 7: Cl, F, CF₃; position 1: cyclopropyl, allyl) .
  • 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with MIC values (R² > 0.85) .
  • In vivo efficacy testing : Murine infection models prioritize derivatives with >90% bioavailability and >8-hour half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-YL)-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.